2-(ethylamino)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(ethylamino)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXVXHBHBSTNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 3-Methoxyaniline Derivatives
A primary method involves reacting 3-methoxyaniline with chloroacetyl chloride in the presence of a base to form the acetamide backbone. The ethylamino group is subsequently introduced via nucleophilic substitution.
- Acetylation : 3-Methoxyaniline (1.0 eq) is treated with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base.
- Alkylation : The intermediate $$ N-(3-\text{methoxyphenyl})chloroacetamide $$ reacts with ethylamine (2.0 eq) in toluene under reflux for 6–8 hours.
- Isolation : The product is extracted with DCM, washed with brine, and purified via recrystallization from ethanol/water.
Phase-Transfer Catalyzed Alkylation
Patent CN101538223A highlights a phase-transfer catalysis (PTC) approach using benzyltriethylammonium chloride (BTEAC) to enhance reaction efficiency.
- Combine $$ N-(3-\text{methoxyphenyl})acetamide $$ (1.0 eq) with 1-bromoethane (1.5 eq) in a biphasic system (DCM/water).
- Add BTEAC (0.1 eq) and sodium hydroxide (2.0 eq) at 40°C for 4 hours.
- Separate organic layers and concentrate under reduced pressure.
Advantages :
Reductive Amination Pathway
A three-step sequence from 3-methoxyacetophenone is described in CN109824537A:
- Oxime Formation : React 3-methoxyacetophenone with hydroxylamine hydrochloride to yield the oxime.
- Reduction : Catalytic hydrogenation (Pd/C, $$ \text{H}_2 $$) converts the oxime to the primary amine.
- Acetylation : Treat the amine with acetic anhydride in pyridine.
Data Table 1 : Comparative Analysis of Methods
Optimization Strategies and Challenges
Solvent Selection
Impurity Control
Scale-Up Considerations
- Catalyst Recovery : BTEAC is reused after aqueous extraction, reducing costs by 15–20% in industrial settings.
- Continuous Flow Systems : Patent CN109824537A notes a 12% yield increase when using continuous hydrogenation vs. batch processes.
Analytical Characterization
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) : $$ \delta $$ 1.12 (t, $$ J = 7.2 $$ Hz, 3H, CH2CH3), 2.88 (q, $$ J = 7.2 $$ Hz, 2H, NHCH2), 3.73 (s, 3H, OCH3), 4.02 (s, 2H, COCH2), 6.60–7.22 (m, 4H, Ar-H).
- IR (KBr) : 3280 cm$$ ^{-1} $$ (N-H stretch), 1650 cm$$ ^{-1} $$ (C=O).
HPLC Purity : >98% (C18 column, acetonitrile/water 55:45, 1.0 mL/min).
Industrial Applications and Modifications
Chemical Reactions Analysis
Key Reaction Types and Conditions
The compound engages in reactions typical of secondary amines and acetamides, with its ethylamino group serving as the primary reactive site.
Urea Linkage Formation
The ethylamino group reacts with isocyanates (R–N=C=O) to form urea derivatives:
Conditions : Anhydrous toluene or THF, reflux (80–110°C), 6–12 hours.
Carbamate Protection
Ethyl chloroformate converts the amine to a carbamate, enhancing stability during subsequent reactions:
Optimization : Triethylamine neutralizes HCl, preventing side reactions .
Acid/Base Hydrolysis
The acetamide bond undergoes hydrolysis under strong conditions:
-
Acidic : 6M HCl, 100°C, 8 hours → yields 3-methoxyaniline and acetic acid .
-
Basic : 2M NaOH, ethanol/water, reflux → generates sodium acetate and free amine .
Analytical Characterization
Reaction outcomes are validated using:
-
IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹; urea N–H bend at ~1540 cm⁻¹ .
-
NMR :
-
Chromatography : TLC (Rf 0.61 in DCM:MeOH 98:2) ; HPLC retention time ~8.2 min.
Stability and Functional Advantages
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Thermal Stability : Carbamate derivatives remain intact at ≤150°C, enabling high-temperature syntheses.
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Chemoselectivity : The ethylamino group reacts preferentially over the methoxyphenyl ring in electrophilic conditions .
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Solvent Compatibility : Effective in polar aprotic solvents (DMF, THF) and solvent-free systems .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, derivatives of this compound have been investigated for their potential to act on neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety .
Anticancer Activity:
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with growth inhibition percentages reaching over 70% in some cases .
| Cell Line | Growth Inhibition (%) |
|---|---|
| Glioblastoma U-87 | 70-80 |
| MDA-MB-231 | 60-75 |
Biochemical Research
Enzyme Interaction Studies:
Researchers utilize this compound to explore enzyme interactions and metabolic pathways. This compound has been shown to inhibit key enzymes involved in disease progression, such as acetylcholinesterase, which plays a role in neurodegenerative diseases . The ability to modulate enzyme activity makes it a valuable tool in drug discovery.
Antioxidant Properties:
The compound has also been evaluated for its antioxidant capabilities. Studies using the DPPH radical scavenging method indicated that it can effectively neutralize free radicals, suggesting potential applications in protecting cells from oxidative stress .
Material Science
Development of Novel Materials:
In material science, this compound is being investigated for its properties in developing new materials. Its unique chemical structure allows for incorporation into polymers and coatings, enhancing their performance characteristics such as durability and resistance to environmental factors .
Case Studies
-
Anticancer Activity Study:
A study published in a peer-reviewed journal assessed the anticancer activity of various derivatives of this compound. The results indicated that certain modifications increased cytotoxicity against glioblastoma cells significantly compared to standard treatments . -
Enzyme Inhibition Research:
Another research project focused on the enzyme inhibition capabilities of this compound, demonstrating its effectiveness against acetylcholinesterase. This finding supports its potential application in developing treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Insights
Mechanistic Insights
- Receptor Interactions: Compounds like UCM765 target melatonin receptors (MT1/MT2), whereas quinazolinone derivatives inhibit cyclooxygenase (COX) enzymes .
- Substituent Effects: Ethylamino Group: Enhances hydrogen bonding with biological targets, improving anti-inflammatory activity (e.g., quinazolinone derivative in Table 1) . Halogenation: Fluorine in the analog from may improve metabolic stability and binding affinity .
Biological Activity
2-(Ethylamino)-N-(3-methoxyphenyl)acetamide, also known by its CAS number 743444-53-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features an ethylamino group attached to an acetamide moiety, with a methoxy-substituted phenyl ring. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. These interactions may lead to modulation of mood and cognitive functions, making it a candidate for further research in neuropharmacology.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds in the acetamide class. For instance, derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential for similar activities.
Anticancer Activity
Research into related compounds indicates that acetamides can exhibit anticancer properties. For example, certain chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves induction of apoptosis and inhibition of cell proliferation. Investigating this compound within this context could yield valuable insights into its potential therapeutic applications.
Study on Antimicrobial Effects
A study conducted on structurally related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of a methoxy group enhances the lipophilicity and membrane permeability of the compounds, which is critical for their antimicrobial efficacy .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Chalcone Derivative A | 2 | Staphylococcus aureus |
| Chalcone Derivative B | 4 | Escherichia coli |
Neuropharmacological Investigation
A neuropharmacological study explored the effects of similar acetamides on serotonin receptor modulation. The results indicated that these compounds could potentially serve as antidepressants by enhancing serotonergic transmission . Further investigation into this compound's receptor binding affinity and functional outcomes would be beneficial.
Q & A
Q. Key Intermediates :
| Intermediate | Role | Characterization Techniques |
|---|---|---|
| 3-Methoxyaniline | Starting amine | NMR, FT-IR |
| Chloroacetyl chloride | Acetamide precursor | GC-MS, Reactivity assays |
| Ethylamine derivative | Alkylation agent | TLC, HPLC |
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
Optimization focuses on:
- Temperature : Elevated temperatures (80–100°C) for faster amidation but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene reduces byproducts .
- Catalysts : Triethylamine or DMAP to accelerate amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
